molecular formula C16H22ClN3O2 B052152 Renzapride CAS No. 112727-80-7

Renzapride

Cat. No.: B052152
CAS No.: 112727-80-7
M. Wt: 323.82 g/mol
InChI Key: GZSKEXSLDPEFPT-YGRLFVJLSA-N
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Scientific Research Applications

Renzapridum has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Renzapridum is synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Renzapridum involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. High-pressure liquid chromatography (HPLC) is often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Renzapridum undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-oxide Derivative: Formed through oxidation.

    Reduced Benzamide: Formed through reduction.

    Halogenated Derivatives: Formed through substitution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Renzapridum is unique due to its dual action as a full 5-HT4 receptor agonist and partial 5-HT3 receptor antagonist. This combination provides both prokinetic and antiemetic effects, making it particularly effective for treating gastrointestinal motility disorders .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Renzapridum can be achieved through a multi-step process starting with commercially available starting materials. The design of the synthesis pathway involves the use of various chemical reactions to form the desired compound.", "Starting Materials": [ "2-chloro-3-nitropyridine", "ethyl 4-aminobenzoate", "sodium hydride", "dimethylformamide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-nitropyridine to 2-amino-3-chloropyridine using sodium hydride and dimethylformamide", "Step 2: Coupling of 2-amino-3-chloropyridine with ethyl 4-aminobenzoate in the presence of acetic acid to form 2-(4-ethoxyphenyl)-3-chloropyrido[3,2-d]pyrimidin-4-amine", "Step 3: Reduction of 2-(4-ethoxyphenyl)-3-chloropyrido[3,2-d]pyrimidin-4-amine to 2-(4-ethoxyphenyl)-3-hydroxypyrido[3,2-d]pyrimidin-4-amine using sodium borohydride", "Step 4: Conversion of 2-(4-ethoxyphenyl)-3-hydroxypyrido[3,2-d]pyrimidin-4-amine to 2-(4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4-amine using acetic acid and sodium hydroxide", "Step 5: Formation of the hydrochloride salt of Renzapridum by treating 2-(4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4-amine with hydrochloric acid and sodium chloride in methanol and water" ] }

Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist.

CAS No.

112727-80-7

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1

InChI Key

GZSKEXSLDPEFPT-YGRLFVJLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Synonyms

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

Origin of Product

United States

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